molecular formula C10H10BrF2NO B1400536 4-(4-Bromo-2,6-difluorophenyl)morpholine CAS No. 1408074-69-0

4-(4-Bromo-2,6-difluorophenyl)morpholine

Cat. No. B1400536
CAS RN: 1408074-69-0
M. Wt: 278.09 g/mol
InChI Key: SCOXKNUXXYBFHW-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,6-difluorophenyl)morpholine (4-Br-2,6-DF-PM) is a compound of interest in the scientific community due to its potential applications in a wide range of scientific fields. This compound is a derivative of morpholine, a heterocyclic compound containing four nitrogen atoms and one oxygen atom. Morpholine is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 4-Br-2,6-DF-PM is of particular interest due to its unique properties, which make it a promising candidate for use in a variety of scientific applications.

Scientific Research Applications

Chemopreventive Potential

4-(4-Bromo-2,6-difluorophenyl)morpholine derivatives have been explored for their chemopreventive effects, particularly in the context of hepatocarcinogenesis. For instance, a study investigated the chemopreventive efficacy of S-methylcysteine (SMC) against hepatocarcinogenesis induced by morpholine and sodium nitrite, showing significant reduction in carcinogenic markers and suggesting SMC as a potential chemopreventive agent (Wei et al., 2000).

Synthesis and Characterization of Derivatives

Research has focused on synthesizing and characterizing novel thiophene derivatives involving morpholine, demonstrating potential anti-inflammatory activities. These derivatives have shown moderate to good activity in reducing inflammation, comparable to established drugs like indomethacin, highlighting their promise as therapeutic agents (Helal et al., 2015).

Antidepressant Activity

The synthesis and pharmacological evaluation of substituted thiadiazines, including morpholine derivatives, have been explored for their potential anti-psychotic and antidepressant activities. This research underscores the therapeutic potential of these compounds in treating stress-related disorders, with specific focus on the antidepressant efficacy of certain morpholine-based thiadiazines (Sarapultsev et al., 2016).

Hypocholesterolemic and Hypolipidemic Activities

Morpholine derivatives have also been studied for their hypocholesterolemic and hypolipidemic activities. Research in this area has shown that certain 2-biphenylyl morpholine derivatives can significantly reduce cholesterol and triglycerides in plasma, offering a potential avenue for developing antiatherogenic agents (Chrysselis et al., 2000).

Anticonvulsant Properties

The anticonvulsant potential of morpholine compounds has been assessed, with findings indicating their effectiveness against seizures. Research has revealed that certain p-aminobenzene sulphonyl morpholine derivatives exhibit significant anticonvulsant activity, offering advantages over traditional drugs like diphenyl hydantoin in experimental evaluations (Dua et al., 1994).

properties

IUPAC Name

4-(4-bromo-2,6-difluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOXKNUXXYBFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2,6-difluorophenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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